BenchChemオンラインストアへようこそ!

2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole

Benzoxazole Regiochemistry LOXL2 Inhibitor Scaffolds Structure-Activity Relationship (SAR)

2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole (CAS 1806341-12-7) is a disubstituted benzoxazole small molecule, combining a primary aminomethyl group at the 2-position with a difluoromethoxy substituent at the 6-position of the fused benzene ring. Identified as an intermediate or probe compound in multiple patent families, including those assigned to Pharmakea Therapeutics targeting lysyl oxidase (LOX) and LOX-like (LOXL) enzymes, the compound has been mapped to BioAssay datasets in ChEMBL and BindingDB for antiproliferative, LOX/LOXL inhibition, and 12-lipoxygenase screening, with preclinical maximum phase status.

Molecular Formula C9H8F2N2O2
Molecular Weight 214.17 g/mol
Cat. No. B11780581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole
Molecular FormulaC9H8F2N2O2
Molecular Weight214.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)F)OC(=N2)CN
InChIInChI=1S/C9H8F2N2O2/c10-9(11)14-5-1-2-6-7(3-5)15-8(4-12)13-6/h1-3,9H,4,12H2
InChIKeyUSYZIKWUHBXRQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole: A Specialized Heterocyclic Building Block and Early-Stage Bioactive Scaffold for Drug Discovery


2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole (CAS 1806341-12-7) is a disubstituted benzoxazole small molecule, combining a primary aminomethyl group at the 2-position with a difluoromethoxy substituent at the 6-position of the fused benzene ring . Identified as an intermediate or probe compound in multiple patent families, including those assigned to Pharmakea Therapeutics targeting lysyl oxidase (LOX) and LOX-like (LOXL) enzymes, the compound has been mapped to BioAssay datasets in ChEMBL and BindingDB for antiproliferative, LOX/LOXL inhibition, and 12-lipoxygenase screening, with preclinical maximum phase status [1]. Available from multiple specialty chemical suppliers at research-grade purity (typically >95–98%), this compound functions primarily as a late-stage discovery intermediate or a chemical probe for amine oxidase and kinase-related pathways .

Why 2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole Cannot Be Casually Replaced by Simple Benzoxazole Analogs


The combination of a primary aminomethyl handle at position‑2 and the electron‑withdrawing difluoromethoxy group at position‑6 creates a regio‑ and chemotype‑specific interaction landscape that cannot be recapitulated by isomeric or monofunctional analogs . Moving the difluoromethoxy group to the 4‑ or 5‑position alters both the electron density of the benzoxazole core and the spatial orientation of the fluorinated moiety ; replacing the aminomethyl group with a chloromethyl, methyl, or unsubstituted 2‑amine eliminates the cationic charge and hydrogen‑bonding capacity required for engagement with amine oxidase active sites, as evidenced by the steep structure–activity trends observed in Pharmakea LOXL2 inhibitor patents where even minor substituent changes result in >10‑fold potency loss [1]. For any procurement decision driven by a specific biological hypothesis, substituting an in‑class compound without verifying its substituent‑level match risks acquiring material with fundamentally different target engagement profiles.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole Versus Its Closest Analogs


Structural Differentiation: 6-Difluoromethoxy Regioisomer Versus the 4-Difluoromethoxy Analog

The positional isomerism of the difluoromethoxy substituent on the benzoxazole core materially impacts target engagement. In Pharmakea's LOXL2 inhibitor patent series (US10774069), compounds bearing a difluoromethoxy group at the 6-position (i.e., the target compound's scaffold positioning) exhibit consistent sub-micromolar potency against human lysyl oxidase-like 2 (LOXL2) [1]. By contrast, analogs with the difluoromethoxy group repositioned to the 4-position of the benzoxazole core generated significantly different inhibition profiles, with the regioisomeric switch alone sufficient to shift potency beyond acceptable lead criteria in certain scaffolds [1]. This demonstrates that the 6‑difluoromethoxy configuration represents a non‑interchangeable structural determinant for this target class.

Benzoxazole Regiochemistry LOXL2 Inhibitor Scaffolds Structure-Activity Relationship (SAR)

Impact of the 2-Aminomethyl Substituent Versus 2-Chloromethyl and 2-Amine Analogs

The 2‑position substituent determines both the synthetic utility and the biological engagement properties of the scaffold. 2‑(Chloromethyl)‑6‑(difluoromethoxy)benzo[d]oxazole (CAS not directly comparable; derived from Chemsrc catalog for 2‑chloromethyl analog ) serves primarily as an electrophilic building block for nucleophilic displacement reactions, whereas the target compound's primary aminomethyl group provides a nucleophilic handle for amide coupling, reductive amination, and salt formation, expanding its use in medicinal chemistry derivatization without additional deprotection steps [1]. In amine oxidase pharmacophore models derived from the Pharmakea LOX/LOXL2 patent series, the primary amine moiety is identified as a critical recognition element for the enzyme's LTQ (lysine tyrosylquinone) cofactor; the chloromethyl analog cannot engage this cofactor without prior derivatization, rendering it unsuitable as a direct biological probe for LOX/LOXL targets [1].

Aminomethyl vs Chloromethyl Reactivity Benzoxazole Synthetic Intermediates LOX/LOXL Pharmacophore Models

Physicochemical Property Differentiation: Predicted LogP and Hydrogen-Bonding Capacity Relative to Unsubstituted 2-(Aminomethyl)benzoxazole

Introduction of the difluoromethoxy group at the 6-position alters the physicochemical profile relative to the parent 2‑(aminomethyl)benzoxazole scaffold. The parent compound (CAS 101333-98-6) has a predicted LogP of approximately 0.7 to 1.0 and a molecular weight of 148.16 Da . The target compound, with the added difluoromethoxy substituent, increases molecular weight to 214.17 Da and introduces a strongly electron‑withdrawing group that reduces the pKa of the aminomethyl amine (predicted pKa approximately 7.82 for the parent ), while simultaneously adding hydrogen‑bond acceptor capacity through the fluorine atoms and the ether oxygen . These physicochemical shifts—specifically increased molecular weight, altered basicity, and enhanced hydrogen‑bonding capacity—directly impact solubility, membrane permeability, and formulation characteristics relative to the des‑fluoro parent, and cannot be replicated by the simple 2‑(aminomethyl)benzoxazole core alone [1].

LogP Prediction ADME Properties Hydrogen-Bond Donor/Acceptor Profile

Early-Stage Biological Activity Fingerprint: Evidence of Antiproliferative and 12-Lipoxygenase Target Engagement

ChEMBL bioactivity records for this compound (CHEMBL4803817) document screening hits against multiple targets, providing an early-stage selectivity fingerprint that distinguishes it from structurally similar but biologically uncharacterized benzoxazole probes [1]. The compound was tested for in vitro inhibition of platelet 12‑lipoxygenase at a concentration of 30 μM [2]; concurrently, it was evaluated for cytotoxic activity against human 143B (TK⁻) osteosarcoma cells after 72‑hour continuous exposure [3]. While these data do not represent fully characterized IC₅₀‑based comparisons, they establish that this specific substitution pattern confers measurable biological activity in enzyme and cell‑based assays, in contrast to the majority of structurally analogous 2‑substituted‑6‑(difluoromethoxy)benzoxazoles for which no target‑annotated bioactivity data are publicly available [2].

143B Osteosarcoma Cytotoxicity 12-Lipoxygenase Inhibition Target Engagement Screening

Scalability and Synthetic Tractability: A C-2 Aminomethyl Handle Enabling Parallel Library Synthesis Without Protection Group Chemistry

Unlike 2‑amine‑substituted benzoxazoles—such as 6‑(Difluoromethoxy)benzo[d]oxazol‑2‑amine (CAS 1803740-14-8)—that require N‑protection prior to C‑functionalization and deprotection thereafter, the 2‑aminomethyl derivative allows direct conjugation with carboxylic acids, activated esters, or isocyanates without protection group manipulation . This reduces the synthetic sequence by at least two steps (protection and deprotection) when constructing amide‑linked libraries. Additionally, the aminomethyl compound is available from multiple suppliers at scales from grams to tens of grams with purity ≥98% , whereas the chloromethyl analog requires storage precautions due to its alkylating agent toxicity profile . This combination of immediate derivatizability, commercial availability at research‑relevant scale, and reduced handling hazards provides a practical procurement advantage for programs requiring rapid analog generation.

Parallel Synthesis Amide Coupling Library Medicinal Chemistry Building Blocks

Kinase and Amine Oxidase Target Space Positioning Relative to Structurally Divergent Benzoxazole Probes

The compound's structure places it at the intersection of two mechanistically distinct target families: FLT3‑ITD kinase inhibition and lysyl oxidase/LOXL amine oxidase inhibition. The benzo[d]oxazole‑2‑amine scaffold—closely related to the target compound's 2‑aminomethyl variant—has been employed as a starting point for designing FLT3‑ITD inhibitors with initial hit IC₅₀ values around 500 nM [1]. Concurrently, the target compound's scaffold (as mapped through the Pharmakea patent series [2]) is positioned within the LOX/LOXL2 inhibitor pharmacophore class that has produced clinical‑stage candidates such as lenumlostat (PAT‑1251) with selective LOXL2 inhibition (IC₅₀ = 0.71 μM for human LOXL2 and 1.17 μM for LOXL3) [3]. This dual positioning—spanning kinase and amine oxidase target space—differentiates this chemotype from simple kinase‑biased or oxidase‑biased benzoxazole series, offering a unique screening entry point for programs exploring polypharmacology or seeking to profile cross‑target selectivity.

FLT3-ITD Kinase Inhibition Lysyl Oxidase (LOX) Benzoxazole Pharmacophore

Evidence‑Backed Application Scenarios for 2‑(Aminomethyl)‑6‑(difluoromethoxy)benzo[d]oxazole in Biomedical Research


Scaffold‑Hopping and Analog Generation in Lysyl Oxidase/LOXL2 Inhibitor Lead Optimization

As demonstrated by SAR trends in the Pharmakea LOXL2 patent series [1], the 6‑difluoromethoxy‑2‑aminomethyl benzoxazole core retains key pharmacophoric elements (primary amine for LTQ cofactor engagement, electron‑withdrawing 6‑substituent for potency tuning) while offering a distinct vector for C‑2 side‑chain elaboration. Research groups pursuing next‑generation LOX/LOXL inhibitors for fibrotic diseases or oncology can employ this compound as a scaffold variation toolkit to generate patent‑differentiated lead series through amide coupling or reductive amination at the aminomethyl handle .

Parallel Synthesis of Benzoxazole‑Based Focused Libraries for FLT3‑ITD Kinase Screening

Given the established FLT3‑ITD inhibitory activity of the 2‑aminobenzoxazole scaffold class [2], this compound's free aminomethyl group enables single‑step diversification into amide‑linked libraries without protection/deprotection chemistry. Procurement at gram scale with ≥98% purity supports the rapid synthesis of 50‑ to 200‑compound arrays for biochemical IC₅₀ determination against FLT3‑ITD and counter‑screening against related kinases (KIT, PDGFRβ), enabling efficient SAR exploration with reduced synthetic overhead.

Anti‑Osteosarcoma Probe Development with Existing Cytotoxicity Annotation

The ChEMBL‑curated cytotoxicity data against 143B osteosarcoma cells [3] provides a starting point for dose‑response characterization and mechanistic follow‑up. Research groups focused on rare bone cancers can procure this compound for confirmatory IC₅₀ determination, apoptosis/necrosis pathway profiling, and comparison with standard‑of‑care agents (doxorubicin, cisplatin), leveraging the pre‑existing activity annotation to justify resource allocation and reduce initial screening burden.

Physicochemical Property Benchmarking for CNS‑Penetrant or Solubility‑Optimized Benzoxazole Series

The defined physicochemical shift between the target compound (MW 214.17, enhanced hydrogen‑bond acceptor count, reduced amine basicity) and the unsubstituted 2‑(aminomethyl)benzoxazole parent (MW 148.16, predicted XLogP 0.7) makes this compound a practical benchmark for CNS MPO scoring, PAMPA permeability, and kinetic solubility comparisons. Procurement of both compounds as a matched pair enables direct experimental measurement of the impact of 6‑OCF₂H substitution on permeability, efflux ratio, and metabolic stability—data essential for CNS drug discovery programs evaluating fluorinated benzoxazole chemotypes.

Quote Request

Request a Quote for 2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.